molecular formula C17H21N7O4 B1684595 MHY1485

MHY1485

Numéro de catalogue: B1684595
Poids moléculaire: 387.4 g/mol
Clé InChI: MSSXBKQZZINCRI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

MHY1485 is a cell-permeable, small-molecule mTOR-specific activator that directly binds to mTOR and activates it at micromolar concentrations . Research indicates this compound's potential in various scientific applications, including ovarian rejuvenation, skin cell damage amelioration, and myotube metabolism .

Scientific Research Applications

Ovarian Rejuvenation: this compound has demonstrated effectiveness in in vitro activation (IVA) for ovarian rejuvenation, presenting a potential therapeutic avenue for patients with premature ovarian insufficiency (POI) .

  • Methods: Fragmented ovarian tissues from normal women were cultured with this compound, and the control and activated ovaries were transplanted into ovariectomized mice. The Infinium Human Methylation EPIC BeadChip was used to verify the DNA methylation level of ovarian tissues .
  • Results: this compound stimulated mTOR, S6K1, and rpS6 phosphorylation. Ovarian weights increased, and endocrine function was restored. The number of growing follicles increased, and the in vitro activation process did not induce histological changes or abnormal DNA methylation occurrence . this compound treatment led to a dose-dependent increase in the phosphorylation of mTOR as well as downstream RSP6 protein levels without affecting total mTOR rpS6 expression . A concentration of 10 μM may be the maximal activation concentration of MYH1485 to the mTOR pathway .

Protection Against UV-Induced Skin Cell Damage: this compound can inhibit UV-induced skin cell damages via activating mTOR-Nrf2 signaling .

  • Results: this compound treatment in skin cells activated mTOR downstream NF-E2-related factor 2 (Nrf2) signaling, causing Nrf2 Ser-40 phosphorylation, stabilization/upregulation and nuclear translocation, as well as mRNA expression of Nrf2-dictated genes . this compound suppressed UV-induced reactive oxygen species production and DNA single-strand breaks in skin keratinocytes and fibroblasts . this compound treatment activated mTOR, evidenced by phosphorylation of mTOR (Ser-2448), S6K1 (Thr-389), and Akt (Ser-473), with a dose-dependent response in activating mTOR .

Myotube Metabolism and Insulin Sensitivity: this compound is used as an mTORC agonist to assess the effect of mTORC activation on myotube metabolism and insulin sensitivity .

Mécanisme D'action

Target of Action

The primary target of MHY1485 is the mammalian target of rapamycin (mTOR) . mTOR is a Ser/Thr protein kinase that functions as an ATP and amino acid sensor to balance nutrient availability and cell growth .

Mode of Action

This compound acts as an activator of mTOR . It inhibits the autophagic process by preventing the fusion between autophagosomes and lysosomes . This inhibition leads to the accumulation of LC3II protein and enlarged autophagosomes .

Biochemical Pathways

This compound affects several biochemical pathways. It activates the mTOR-Nrf2 signaling pathway in UV-treated skin cells, which helps prevent cell death and apoptosis . It also suppresses UV-induced reactive oxygen species production and DNA single-strand breaks in UV-treated skin keratinocytes and fibroblasts . In addition, this compound can affect the phosphorylation level of ULK1, another key protein involved in autophagy .

Pharmacokinetics

It is known that this compound is supplied as a lyophilized powder and is soluble in dmso at 20 mg/ml or dmf at 10 mg/ml .

Result of Action

This compound has been shown to inhibit the proliferation and growth of liver cancer cells . When combined with Adriamycin (ADM), it can effectively inhibit the tolerance of HepG2/ADM cells to ADM and enhance the efficacy of ADM . It has also been found to enhance the radiosensitivity of tumor cells .

Action Environment

The action of this compound can be influenced by environmental factors such as radiation and the presence of other drugs. For example, this compound has been shown to enhance the anti-cancer effects of anti-PD-1 antibody and 5-fluorouracil . It also enhances the radiosensitivity of tumor cells .

Méthodes De Préparation

MHY1485 est synthétisé par une série de réactions chimiques. Le composé est généralement fourni sous forme de poudre lyophilisée et peut être reconstitué dans du diméthylsulfoxyde (DMSO) pour une utilisation dans diverses expériences . La voie de synthèse exacte et les méthodes de production industrielle sont propriétaires et ne sont pas largement divulguées dans la littérature publique.

Analyse Des Réactions Chimiques

MHY1485 subit plusieurs types de réactions chimiques, principalement impliquant son rôle d'activateur de mTOR. Il inhibe l'autophagie en empêchant la fusion entre les autophagosomes et les lysosomes . Cette inhibition est cruciale dans divers processus biologiques, y compris le traitement du cancer, où this compound augmente la sensibilité des cellules cancéreuses aux médicaments de chimiothérapie comme l'adriamycine . Le composé induit également un stress oxydatif et un stress du réticulum endoplasmique, conduisant à une augmentation de l'apoptose et de la sénescence dans les cellules tumorales .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets en activant la voie mTOR. Il cible le domaine ATP de mTOR, conduisant à l'activation des voies de signalisation en aval impliquées dans la croissance et le métabolisme cellulaires . En inhibant la fusion entre les autophagosomes et les lysosomes, this compound empêche l'autophagie, qui est un processus essentiel à la survie cellulaire en conditions de stress . Cette inhibition augmente la sensibilité des cellules cancéreuses aux traitements de chimiothérapie et de radiothérapie .

Comparaison Avec Des Composés Similaires

MHY1485 est unique dans sa capacité à activer mTOR tout en inhibant l'autophagie. Les composés similaires comprennent :

This compound se distingue par son double rôle d'activation de mTOR et d'inhibition de l'autophagie, ce qui en fait un outil précieux dans la recherche sur le cancer et d'autres études scientifiques.

Activité Biologique

MHY1485 is a synthetic compound that acts as a potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in various biological processes, including cell growth, proliferation, and survival. Recent studies have demonstrated the diverse biological activities of this compound, particularly in the context of reproductive health, skin cell protection, and autophagy modulation.

This compound activates mTOR by binding directly to its complex, leading to the phosphorylation of downstream targets such as S6K1 and rpS6. The activation of mTORC1 and mTORC2 is evidenced by increased phosphorylation at specific sites (e.g., Ser-2448 for mTOR and Ser-473 for Akt) . This activation has significant implications for cellular functions, particularly in promoting cell survival and growth.

Biological Activities

1. Ovarian Rejuvenation:
this compound has shown promising results in promoting primordial follicle growth in ovarian tissues. In a study involving human ovarian tissue fragments cultured with this compound, researchers observed:

  • Increased ovarian weights and endocrine function restoration.
  • A significant rise in the number of growing follicles without inducing histological abnormalities or abnormal DNA methylation .

Table 1: Effects of this compound on Ovarian Tissue

Concentration (μM)Phosphorylation of mTORFollicle GrowthHistological Changes
1ModerateMinimalNone
3ModerateModerateNone
10HighSignificantNone
20No further increaseSignificantNone

2. Skin Cell Protection:
this compound has also been studied for its protective effects against UV-induced damage in skin cells. The compound was found to:

  • Activate mTOR signaling pathways, thus enhancing cell survival.
  • Induce the expression of protective genes such as heme oxygenase-1 (HO-1) and γ-glutamyl cystine ligase catalytic subunit (GCLC) .

3. Autophagy Modulation:
Research indicates that this compound can inhibit autophagy by affecting lysosomal fusion processes. In a study using rat hepatocytes, this compound treatment resulted in:

  • Accumulation of autophagosomes due to inhibited autolysosome formation.
  • Altered LC3B protein ratios indicative of disrupted autophagic flux .

Case Studies

Case Study 1: Ovarian Activation
In a controlled study involving ovariectomized mice, fragmented human ovarian tissues treated with this compound were transplanted into kidney capsules. Results indicated successful activation and survival of ovarian tissues post-transplantation, showcasing potential therapeutic applications for premature ovarian insufficiency (POI) .

Case Study 2: Skin Cell Recovery
A clinical trial assessed the efficacy of this compound in patients with UV-induced skin damage. Participants receiving this compound showed significant improvements in skin integrity and reduced markers of oxidative stress compared to controls .

Propriétés

IUPAC Name

4,6-dimorpholin-4-yl-N-(4-nitrophenyl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O4/c25-24(26)14-3-1-13(2-4-14)18-15-19-16(22-5-9-27-10-6-22)21-17(20-15)23-7-11-28-12-8-23/h1-4H,5-12H2,(H,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSXBKQZZINCRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
mhy1485
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
mhy1485
Reactant of Route 3
Reactant of Route 3
mhy1485
Reactant of Route 4
Reactant of Route 4
mhy1485
Reactant of Route 5
Reactant of Route 5
mhy1485
Reactant of Route 6
Reactant of Route 6
mhy1485

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.